{[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine {[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10971319
InChI: InChI=1S/C18H23NO3S/c1-20-16-9-14(10-17(21-2)18(16)22-3)12-19-11-13-5-7-15(23-4)8-6-13/h5-10,19H,11-12H2,1-4H3
SMILES: COC1=CC(=CC(=C1OC)OC)CNCC2=CC=C(C=C2)SC
Molecular Formula: C18H23NO3S
Molecular Weight: 333.4 g/mol

{[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine

CAS No.:

Cat. No.: VC10971319

Molecular Formula: C18H23NO3S

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

{[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine -

Specification

Molecular Formula C18H23NO3S
Molecular Weight 333.4 g/mol
IUPAC Name 1-(4-methylsulfanylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
Standard InChI InChI=1S/C18H23NO3S/c1-20-16-9-14(10-17(21-2)18(16)22-3)12-19-11-13-5-7-15(23-4)8-6-13/h5-10,19H,11-12H2,1-4H3
Standard InChI Key IZTZTRUHYZXVKF-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)CNCC2=CC=C(C=C2)SC
Canonical SMILES COC1=CC(=CC(=C1OC)OC)CNCC2=CC=C(C=C2)SC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines two distinct aromatic systems: a 4-(methylsulfanyl)phenyl group and a 3,4,5-trimethoxyphenyl group, both connected to a central amine via methylene spacers. The methylsulfanyl (–SCH3_3) substituent introduces electron-rich sulfur-based functionality, while the trimethoxyphenyl group contributes three methoxy (–OCH3_3) groups at the 3-, 4-, and 5-positions, creating a sterically hindered and electronically diverse environment. This arrangement facilitates π-π stacking interactions and hydrogen bonding, critical for both chemical reactivity and biological target engagement.

Spectroscopic Characterization

Structural validation of {[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR reveals distinct proton environments, including singlet peaks for the methoxy groups (δ 3.7–3.9 ppm) and multiplet signals for the aromatic protons.

  • Infrared (IR) Spectroscopy: Stretching vibrations for C–N (≈1,250 cm1^{-1}), C–O (≈1,100 cm1^{-1}), and S–CH3_3 (≈700 cm1^{-1}) confirm functional group presence.

  • Mass Spectrometry (MS): High-resolution MS data corroborate the molecular ion peak at m/z 333.4, consistent with the calculated molecular weight.

Synthetic Methodologies

Reaction Pathways

The synthesis typically proceeds via a reductive amination strategy, as outlined below:

  • Precursor Preparation:

    • 4-(Methylsulfanyl)benzyl chloride and 3,4,5-trimethoxybenzyl chloride are synthesized through chlorination of their respective alcohols.

    • These intermediates undergo nucleophilic substitution with ammonia or a protected amine source.

  • Coupling Reaction:

    • The benzyl chlorides react with a primary amine under basic conditions (e.g., K2_2CO3_3) in a polar aprotic solvent (e.g., DMF) at 60–80°C.

  • Purification:

    • Column chromatography or recrystallization isolates the target compound with >95% purity.

Optimization Parameters

Key variables influencing yield and efficiency include:

ParameterOptimal ConditionImpact on Reaction
Temperature70°CHigher yields, reduced side products
SolventDMFEnhances solubility of intermediates
CatalystNone requiredSimplifies purification
Reaction Time12–16 hoursEnsures completion of coupling

Reactivity and Mechanistic Insights

Nucleophilic and Electrophilic Sites

The amine nitrogen acts as a nucleophile, participating in:

  • Acylation: Reaction with acyl chlorides to form amides.

  • Alkylation: Formation of quaternary ammonium salts with alkyl halides.

Conversely, the electron-rich aromatic rings undergo electrophilic substitution, particularly at the para positions relative to the methoxy and methylsulfanyl groups.

Non-Covalent Interactions

  • Hydrogen Bonding: Methoxy groups serve as hydrogen bond acceptors, enhancing solubility in polar solvents.

  • π-π Stacking: Aromatic rings interact with planar biological targets (e.g., enzyme active sites), a property exploited in drug design.

Comparative Analysis with Structural Analogs

The table below contrasts key properties of {[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine with related compounds:

CompoundMolecular Weight (g/mol)LogPBiological Target
Target Compound333.42.8Tubulin
3,4,5-Trimethoxybenzylamine181.21.2Serotonin receptors
4-Methylsulfanylbenzyl chloride172.72.5N/A (Intermediate)

Challenges and Future Directions

Synthetic Limitations

Current protocols face scalability issues due to multi-step purification. Future work may explore one-pot methodologies or heterogeneous catalysis to streamline production.

Therapeutic Exploration

Preclinical studies are needed to validate anticancer and antimicrobial hypotheses. Structure-activity relationship (SAR) studies could optimize potency and reduce toxicity.

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